molecular formula C6H14ClNO2S B1471202 3,3-Dimethylthiomorpholine-1,1-dioxide hydrochloride CAS No. 1272667-54-5

3,3-Dimethylthiomorpholine-1,1-dioxide hydrochloride

Cat. No.: B1471202
CAS No.: 1272667-54-5
M. Wt: 199.7 g/mol
InChI Key: SMFWFOPDXJPCTQ-UHFFFAOYSA-N
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Description

3,3-Dimethylthiomorpholine-1,1-dioxide hydrochloride is a chemical compound with the molecular formula C₆H₁₄ClNO₂S and a molecular weight of 199.70 g/mol . It is a derivative of thiomorpholine, featuring a sulfur atom in its ring structure, which is oxidized to a sulfone group. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylthiomorpholine-1,1-dioxide hydrochloride typically involves the oxidation of 3,3-dimethylthiomorpholine. A common method includes the use of hydrogen peroxide or other oxidizing agents under controlled conditions to achieve the sulfone group formation . The reaction is usually carried out in an aqueous or organic solvent, and the product is purified through crystallization or other separation techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet research-grade specifications .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylthiomorpholine-1,1-dioxide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides or thiols .

Scientific Research Applications

3,3-Dimethylthiomorpholine-1,1-dioxide hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethylthiomorpholine-1,1-dioxide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can participate in various biochemical reactions, potentially inhibiting or modifying the activity of target proteins. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: The parent compound, lacking the sulfone group.

    3,3-Dimethylthiomorpholine: Similar structure but without the sulfone oxidation.

    Thiomorpholine-1,1-dioxide: Lacks the dimethyl substitution.

Uniqueness

3,3-Dimethylthiomorpholine-1,1-dioxide hydrochloride is unique due to its specific combination of a sulfone group and dimethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .

Properties

IUPAC Name

3,3-dimethyl-1,4-thiazinane 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-6(2)5-10(8,9)4-3-7-6;/h7H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFWFOPDXJPCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)CCN1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272667-54-5
Record name 3,3-dimethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethylthiomorpholine-1,1-dioxide hydrochloride
Reactant of Route 2
3,3-Dimethylthiomorpholine-1,1-dioxide hydrochloride
Reactant of Route 3
3,3-Dimethylthiomorpholine-1,1-dioxide hydrochloride
Reactant of Route 4
3,3-Dimethylthiomorpholine-1,1-dioxide hydrochloride
Reactant of Route 5
3,3-Dimethylthiomorpholine-1,1-dioxide hydrochloride
Reactant of Route 6
3,3-Dimethylthiomorpholine-1,1-dioxide hydrochloride

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